Cas no 2172499-73-7 (ethyl 4-(3-fluoropyridin-2-yl)pyrrolidine-3-carboxylate)

Ethyl 4-(3-fluoropyridin-2-yl)pyrrolidine-3-carboxylate is a fluorinated heterocyclic compound featuring a pyrrolidine core substituted with a 3-fluoropyridin-2-yl group and an ethyl ester at the 3-position. This structure imparts versatility in medicinal chemistry and drug development, particularly as a building block for bioactive molecules. The fluorine atom enhances metabolic stability and binding affinity, while the ester group offers synthetic flexibility for further derivatization. Its balanced lipophilicity and steric profile make it suitable for optimizing pharmacokinetic properties in lead compound refinement. The compound is typically employed in the synthesis of pharmacophores targeting central nervous system (CNS) disorders or enzyme modulation. High purity and well-defined stereochemistry are critical for reproducible research applications.
ethyl 4-(3-fluoropyridin-2-yl)pyrrolidine-3-carboxylate structure
2172499-73-7 structure
Product name:ethyl 4-(3-fluoropyridin-2-yl)pyrrolidine-3-carboxylate
CAS No:2172499-73-7
MF:C12H15FN2O2
Molecular Weight:238.258106470108
CID:6149811
PubChem ID:165802317

ethyl 4-(3-fluoropyridin-2-yl)pyrrolidine-3-carboxylate 化学的及び物理的性質

名前と識別子

    • ethyl 4-(3-fluoropyridin-2-yl)pyrrolidine-3-carboxylate
    • EN300-1456225
    • 2172499-73-7
    • インチ: 1S/C12H15FN2O2/c1-2-17-12(16)9-7-14-6-8(9)11-10(13)4-3-5-15-11/h3-5,8-9,14H,2,6-7H2,1H3
    • InChIKey: YRUTZQLNOKLNNW-UHFFFAOYSA-N
    • SMILES: FC1=CC=CN=C1C1CNCC1C(=O)OCC

計算された属性

  • 精确分子量: 238.11175589g/mol
  • 同位素质量: 238.11175589g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 17
  • 回転可能化学結合数: 4
  • 複雑さ: 275
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 0.6
  • トポロジー分子極性表面積: 51.2Ų

ethyl 4-(3-fluoropyridin-2-yl)pyrrolidine-3-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1456225-50mg
ethyl 4-(3-fluoropyridin-2-yl)pyrrolidine-3-carboxylate
2172499-73-7
50mg
$827.0 2023-09-29
Enamine
EN300-1456225-500mg
ethyl 4-(3-fluoropyridin-2-yl)pyrrolidine-3-carboxylate
2172499-73-7
500mg
$946.0 2023-09-29
Enamine
EN300-1456225-10000mg
ethyl 4-(3-fluoropyridin-2-yl)pyrrolidine-3-carboxylate
2172499-73-7
10000mg
$4236.0 2023-09-29
Enamine
EN300-1456225-1000mg
ethyl 4-(3-fluoropyridin-2-yl)pyrrolidine-3-carboxylate
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$986.0 2023-09-29
Enamine
EN300-1456225-2500mg
ethyl 4-(3-fluoropyridin-2-yl)pyrrolidine-3-carboxylate
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2500mg
$1931.0 2023-09-29
Enamine
EN300-1456225-5000mg
ethyl 4-(3-fluoropyridin-2-yl)pyrrolidine-3-carboxylate
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Enamine
EN300-1456225-1.0g
ethyl 4-(3-fluoropyridin-2-yl)pyrrolidine-3-carboxylate
2172499-73-7
1g
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Enamine
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ethyl 4-(3-fluoropyridin-2-yl)pyrrolidine-3-carboxylate
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Enamine
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ethyl 4-(3-fluoropyridin-2-yl)pyrrolidine-3-carboxylate
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$867.0 2023-09-29

ethyl 4-(3-fluoropyridin-2-yl)pyrrolidine-3-carboxylate 関連文献

ethyl 4-(3-fluoropyridin-2-yl)pyrrolidine-3-carboxylateに関する追加情報

Professional Introduction to Ethyl 4-(3-fluoropyridin-2-yl)pyrrolidine-3-carboxylate (CAS No. 2172499-73-7)

Ethyl 4-(3-fluoropyridin-2-yl)pyrrolidine-3-carboxylate, a compound with the chemical identifier CAS No. 2172499-73-7, represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural framework of this molecule, featuring a pyrrolidine core appended with a fluorinated pyridine moiety, makes it an intriguing candidate for further exploration in drug discovery and development.

The Ethyl 4-(3-fluoropyridin-2-yl)pyrrolidine-3-carboxylate molecule exhibits unique chemical properties that stem from its dual heterocyclic system. The presence of a fluorine atom in the pyridine ring introduces electronic and steric effects that can modulate the compound's interactions with biological targets. These features have been exploited in recent research to develop novel pharmacophores with enhanced binding affinity and selectivity. The ester functionality at the carboxylate position further contributes to the molecule's versatility, allowing for modifications that can fine-tune its pharmacokinetic and pharmacodynamic profiles.

Recent studies have highlighted the potential of fluorinated pyridines as key structural elements in medicinal chemistry. The electron-withdrawing nature of fluorine enhances the lipophilicity of the molecule, which is often a critical factor in drug design. Additionally, fluorine atoms can improve metabolic stability by resisting hydrolysis and oxidation, thereby extending the half-life of the drug in vivo. These attributes make compounds like Ethyl 4-(3-fluoropyridin-2-yl)pyrrolidine-3-carboxylate particularly valuable for developing long-acting therapeutics.

In the realm of drug discovery, this compound has been investigated for its potential role in addressing various therapeutic challenges. Researchers have explored its interactions with enzymes and receptors involved in metabolic disorders, inflammation, and neurodegenerative diseases. The pyrrolidine ring, known for its presence in numerous bioactive molecules, provides a scaffold that can be readily modified to target specific disease pathways. The combination of a fluorinated pyridine and a pyrrolidine moiety offers a promising platform for designing molecules with improved efficacy and reduced side effects.

The synthesis of Ethyl 4-(3-fluoropyridin-2-yl)pyrrolidine-3-carboxylate involves multi-step organic transformations that showcase the ingenuity of modern synthetic chemistry. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the core structure efficiently. These synthetic strategies not only highlight the compound's accessibility but also demonstrate the potential for scalable production methods suitable for industrial applications.

The pharmacological evaluation of this compound has revealed intriguing biological activities that warrant further investigation. Preclinical studies have demonstrated its potential as an inhibitor of key enzymes implicated in disease progression. The ability of Ethyl 4-(3-fluoropyridin-2-yl)pyrrolidine-3-carboxylate to modulate these enzymatic pathways suggests its utility in developing novel therapeutic agents. Additionally, its interaction with cellular receptors has been explored, indicating potential applications in treating conditions associated with aberrant receptor signaling.

The development of next-generation pharmaceuticals relies heavily on innovative molecular design principles. The structural features of Ethyl 4-(3-fluoropyridin-2-yl)pyrrolidine-3-carboxylate align well with these principles, offering a balance between potency, selectivity, and pharmacokinetic properties. As research continues to uncover new biological targets and mechanisms, compounds like this one will play a pivotal role in shaping future therapeutic strategies.

The integration of computational chemistry and high-throughput screening technologies has accelerated the discovery process for novel bioactive molecules. These tools have been instrumental in predicting the binding modes and affinity of Ethyl 4-(3-fluoropyridin-2-yl)pyrrolidine-3-carboxylate towards various biological targets. Such advancements enable researchers to optimize lead compounds more efficiently, reducing the time and resources required for drug development.

In conclusion, Ethyl 4-(3-fluoropyridin-2-yl)pyrrolidine-3-carboxylate (CAS No. 2172499-73-7) represents a compelling example of how structural innovation can drive pharmaceutical progress. Its unique chemical properties and promising biological activities position it as a valuable asset in ongoing drug discovery efforts. As our understanding of disease mechanisms continues to evolve, compounds like this one will undoubtedly contribute to the development of innovative treatments that address unmet medical needs.

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